molecular formula C21H23N5O4 B3001055 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 915927-85-4

ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B3001055
CAS RN: 915927-85-4
M. Wt: 409.446
InChI Key: LLWMBNJOXLBSJS-UHFFFAOYSA-N
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Description

The compound "ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a complex molecule that appears to be related to the family of imidazole derivatives. Imidazole and its derivatives are known for their presence in various biologically active compounds and pharmaceuticals. The structure of the compound suggests that it may have potential biological activity or could be used as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method is the cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters bearing labile halogen in the ortho-position, which leads to the formation of fused heterocycles . Although the specific compound is not directly mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The specific compound mentioned has additional functional groups, such as methyl groups and a phenylethyl side chain, which could influence its chemical behavior and interaction with biological targets. The structure is likely to be confirmed by spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry, as demonstrated in the synthesis and characterization of related compounds .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The compound may undergo nucleophilic substitution reactions, cycloadditions, or condensation reactions, depending on the reaction partners and conditions. The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the study of 1-ethyl-3-methyl-imidazolium acetate-water mixtures provides insights into the interactions between imidazole derivatives and water, which can be exothermal and do not lead to the formation of new compounds . These properties are essential for understanding the compound's behavior in different environments and can be determined using techniques like density, viscosity, and NMR spectroscopy .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Pharmacological Evaluation : This compound and related derivatives have been synthesized and evaluated for their potential pharmacological properties. For instance, Zagórska et al. (2009) synthesized a series of derivatives and evaluated them for anxiolytic-like and antidepressant activities in preclinical studies, suggesting their relevance in psychiatric research (Zagórska et al., 2009).

  • Receptor Affinity Studies : Studies have explored the affinity of these derivatives for various receptors. For instance, Ozola et al. (2003) investigated the structure-activity relationships of these compounds as ligands for human adenosine receptors, indicating their utility in receptor-based research (Ozola et al., 2003).

  • Antimicrobial Applications : Rajkumar et al. (2014) reported the synthesis of novel derivatives showing significant antibacterial and antifungal activities, underscoring their potential in antimicrobial research (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis techniques have been developed for these compounds. For example, Nielsen and Pedersen (1982) described a new synthesis method involving phosphorus pentoxide, contributing to the field of organic synthesis (Nielsen & Pedersen, 1982).

  • Structural Characterization : Al-Badrany et al. (2019) synthesized and characterized various derivatives using NMR and IR spectroscopy, highlighting the importance of these techniques in understanding the structural aspects of such compounds (Al-Badrany, Mohammed, & Alasadi, 2019).

properties

IUPAC Name

ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-5-30-16(27)12-25-19(28)17-18(23(4)21(25)29)22-20-24(17)11-13(2)26(20)14(3)15-9-7-6-8-10-15/h6-11,14H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWMBNJOXLBSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C(C)C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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